Murabutide

Description

Development of Murabutide as a Synthetic Analog of MDP Despite its potent immunostimulatory effects, the clinical use of MDP has been limited due to associated toxicities, including pyrogenicity (fever induction), somnogenicity, and the potential for acute and chronic inflammation.invivogen.complos.orgchemrxiv.orgThis spurred research into the development of synthetic analogs that could retain the beneficial immunomodulatory properties of MDP while mitigating its undesirable side effects.

Comparative Overview with Parent MDP and Other Analogs (e.g., Desmuramyl Peptides) this compound is a synthetic derivative of MDP, specifically an N-acetyl-muramyl-L-Alanyl-D-Glutamin-n-butyl-ester.invivogen.comnih.govIt was developed as a safer alternative to MDP for use as an immunomodulator and adjuvant in humans.invivogen.cominvivogen.complos.orgthis compound is reported to possess the immunomodulatory properties of MDP without the associated toxicity, such as pyrogenicity.invivogen.cominvivogen.complos.orgmedkoo.com

Compared to the parent MDP, this compound retains the ability to activate NOD2. invivogen.comresearchgate.netinvivogen.com However, structural modifications, such as the addition of a butyl ester group, differentiate it from MDP. Other MDP analogs have also been developed, including lipophilic derivatives like mifamurtide (B1676584) (L-MTP-PE) and romurtide, which have seen clinical use for conditions like osteosarcoma and chemotherapy-induced leukopenia, respectively. researchgate.netsrce.hracs.org Desmuramyl peptides (DMPs) represent another class of MDP analogs where the N-acetylmuramyl moiety is absent, often replaced by a hydrophobic group. researchgate.netsrce.hrresearchgate.net Structure-activity relationship studies suggest that the L-Ala-D-isoGln pharmacophore is crucial for immunostimulatory activity in MDP derivatives, and introducing lipophilic substituents can enhance adjuvant activity. researchgate.netsrce.hr While DMPs can enter cells via passive absorption depending on their lipophilicity, this compound, being a hydrophilic derivative, interacts with immune cells and exerts its effects through NOD2 activation. researchgate.netsrce.hr Research comparing this compound and MDP in stimulating TNF-α release in the presence of LPS showed comparable enhancement levels. chemrxiv.orgnih.gov

Classification and General Immunopharmacological Profile of this compound this compound is classified as a synthetic immunomodulator and a potent NOD2 agonist.invivogen.comresearchgate.netinvivogen.comIts immunopharmacological profile includes the activation of both innate and adaptive immune systems.researchgate.netplos.orgthis compound exerts its effects primarily through the activation of the intracellular receptor NOD2.invivogen.comresearchgate.netinvivogen.comUpon binding to this compound, NOD2 undergoes oligomerization and signals through RIP2 kinase, leading to the activation of NF-κB and the subsequent production of inflammatory cytokines.invivogen.cominvivogen.comThis signaling pathway also involves the activation of MAPKs and the adaptor protein CARD9.invivogen.cominvivogen.comStudies have indicated that this compound does not transduce signals through TLR2 or TLR4.invivogen.cominvivogen.com

Research findings highlight a broad spectrum of biological effects for this compound. It has been shown to enhance host resistance against microbial infections and exhibit nonspecific resistance against tumors. researchgate.netfrontiersin.org this compound can induce the production of cytokines and chemokines that are implicated in enhancing immune responses and hematopoiesis. researchgate.netfrontiersin.org Studies in human macrophages stimulated with this compound have revealed enhanced expression of genes coding for various immune mediators, receptors, transcription factors, kinases, ion channels/transporters, and proteins involved in cell metabolic activity. researchgate.netfrontiersin.org Furthermore, this compound has demonstrated the ability to regulate the function of antigen-presenting cells and selectively activate CD4 lymphocytes. frontiersin.orgcapes.gov.br In the context of HIV, this compound has shown potent HIV-suppressive activity in macrophages and dendritic cells by inhibiting proviral DNA integration and viral mRNA transcription. i-base.infonih.gov It has also been observed to reduce cellular expression of CD4 and CCR5 receptors and induce the secretion of beta-chemokines. i-base.infonih.gov

Data Table: Properties of this compound

| Property | Value | Source |

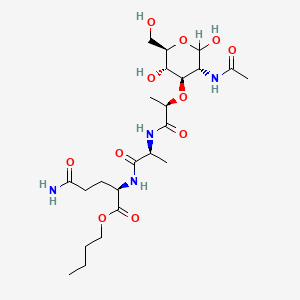

| Molecular Formula | C₂₃H₄₀N₄O₁₁ | nih.govnih.gov |

| Molecular Weight | 548.58 g/mol | invivogen.comnih.govnih.gov |

| CAS Number | 74817-61-1 | invivogen.comnih.gov |

| Synonym | N-Acetyl-muramyl-L-Alanyl-D-Glutamin-n-butyl-ester | invivogen.comnih.gov |

| PubChem CID | 91617595 | nih.govuni.luuni.lu |

| Primary Target | NOD2 | invivogen.comresearchgate.netinvivogen.comnih.gov |

| Solubility in water | 5 mg/ml | invivogen.com |

Data Table: Comparative Immunological Activities

| Compound | Pyrogenicity | NOD2 Activation | Adjuvant Activity |

| MDP | High | Yes | Potent |

| This compound | Low/Absent | Yes | Potent |

Properties

Molecular Formula |

C23H40N4O11 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C23H40N4O11/c1-5-6-9-36-22(34)14(7-8-16(24)30)27-20(32)11(2)25-21(33)12(3)37-19-17(26-13(4)29)23(35)38-15(10-28)18(19)31/h11-12,14-15,17-19,23,28,31,35H,5-10H2,1-4H3,(H2,24,30)(H,25,33)(H,26,29)(H,27,32)/t11-,12+,14+,15+,17+,18+,19+,23?/m0/s1 |

InChI Key |

ZDSXRJABOCTJTD-HUYBTDLASA-N |

Isomeric SMILES |

CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |

Canonical SMILES |

CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Synonyms |

AMAIG-BE murabutide muramyl dipeptide butyl ester N-acetylmuramyl-alanylglutamine-n-butyl ester N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester N-AcMu-Ala-Gln-n-butyl este |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Murabutide and Its Analogs

Methodologies for Murabutide Synthesis

The synthesis of this compound and its analogs typically involves the coupling of the N-acetylmuramyl moiety with the L-alanyl-D-isoglutamine peptide sequence, followed by esterification or other modifications.

Established Synthetic Pathways (e.g., N-acetylmuramyl-L-alanyl-D-isoglutamine-O-n-butyl ester)

This compound, chemically known as N-acetylmuramyl-L-alanyl-D-isoglutamine-O-n-butyl ester, is synthesized by introducing a butyl ester group to the γ-carboxyl group of the D-isoglutamine residue of muramyl dipeptide (MDP) researchgate.netnih.govresearchgate.net. This modification is key to its reduced pyrogenicity compared to MDP while retaining adjuvant and anti-infective properties researchgate.net. The synthesis of L-alanyl-D-isoglutamine benzyl (B1604629) ester, a common dipeptide intermediate, is a step in the preparation of muramyl dipeptide derivatives google.com.

Strategies for Derivatization

Derivatization strategies aim to modify the structure of this compound and MDP to improve their pharmacokinetic properties, reduce toxicity, and enhance specific biological activities.

Introduction of Lipophilic Substituents

Introducing lipophilic substituents is a common strategy to enhance the adjuvant activity and decrease the pyrogenicity of muramyl peptides nih.govmdpi.com. Lipophilicity can influence membrane permeability and interaction with biomembranes, which is important for cellular uptake and activity acs.org. Examples include the synthesis of lipophilic analogs with cholesterol esters, octadecane, and heptadecafluorooctadecane derivatives mostwiedzy.pl. Acylation with lipophilic moieties, such as the adamantane (B196018) moiety, has also been explored in desmuramyl peptides to improve NOD2 stimulating activity chemrxiv.org. Cyclopentyl esters have been synthesized, which can increase lipophilicity and be selectively cleaved by human carboxylesterase-1 chemrxiv.org. The introduction of lipophilic acyl groups to the carbohydrate and D-isoglutamine moieties of MDP has been shown to improve adjuvant and immunoprotective properties while decreasing pyrogenicity acs.org.

Modification of the Muramyl Moiety (Desmuramyl Peptides)

Desmuramyl peptides are a class of MDP derivatives where the N-acetylmuramyl moiety is replaced by other structures, often hydrophobic groups researchgate.netnih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net. This modification can lead to analogs with improved immunostimulant properties irb.hrresearchgate.net. For instance, the N-acetylmuramyl group can be replaced by various acyl groups or aryl moieties with different spacers or linking functionalities chemrxiv.orgbeilstein-journals.org. The synthesis of desmuramyl peptides often involves coupling a modified or replacement moiety to the peptide portion beilstein-journals.orgcapes.gov.br. Research has shown that replacing the N-acetylmuramyl moiety with non-carbohydrate structures can retain NOD2 activity researchgate.net. Amphiphilic desmuramyl peptides have been synthesized by replacing the muramic acid with hydrophilic arenes and introducing a lipophilic chain at the peptide end nih.govresearchgate.net.

Advanced Synthetic Approaches for this compound Conjugates

Advanced synthetic approaches are employed to create this compound conjugates, which involve chemically combining this compound or MDP with other molecules, such as antigens or carriers, to enhance the immune response mostwiedzy.plnih.gov. This can lead to the development of synthetic vaccines or immunoconjugates with targeted delivery mostwiedzy.plnih.gov. Conjugation strategies can involve attaching muramyl peptides to hapten-carrier molecules mostwiedzy.pl. Solid-phase synthesis is a useful method for preparing diverse libraries of MDP derivatives and conjugates, although monitoring reactions can be a drawback nih.gov. Click chemistry, such as CuAAC click strategy, has been used to conjugate modified muramyl dipeptide precursors with other molecules researchgate.netirb.hr.

Automated Synthesis Techniques for MDP-Antigen Conjugates

Automated synthesis techniques, particularly automated solid-phase peptide synthesis (SPPS), have been employed for the preparation of MDP-antigen conjugates. researchgate.netbeilstein-journals.orgnih.govuniversiteitleiden.nl This approach allows for the controlled assembly of complex molecules where an MDP moiety (or an analog like this compound) is covalently linked to an antigenic peptide. researchgate.netbeilstein-journals.orgnih.gov

Studies have described the design and automated synthesis of MDP-peptide antigen conjugates using SPPS protocols. researchgate.netbeilstein-journals.orgnih.govuniversiteitleiden.nl These syntheses often utilize commercially available resins and amino acids. researchgate.netbeilstein-journals.org The process involves the assembly of suitable MDP building blocks, which are then used in the automated synthesis of the conjugates. researchgate.netbeilstein-journals.org For example, the synthesis of MDP building blocks can involve attaching a spacer, such as a 3-azidopropanol spacer, to the anomeric center of the glucosamine (B1671600) moiety. researchgate.netbeilstein-journals.org This spacer can then be functionalized to allow conjugation to the antigenic peptide. researchgate.netbeilstein-journals.org

Research has shown that MDP-antigen conjugates can be prepared with the MDP moiety linked to either the N-terminal amine or the C-terminal lysine (B10760008) of the antigenic peptide. researchgate.netbeilstein-journals.org While automated synthesis facilitates the creation of these conjugates, challenges such as the sensitivity of the glycosidic bond of MDP to acidic deprotection conditions, potentially leading to partial hydrolysis, have been noted. researchgate.netbeilstein-journals.org Despite these challenges, pure MDP derivatives and conjugates can be isolated. researchgate.netbeilstein-journals.org

Conjugation Strategies for Immunological Applications

Conjugation strategies for immunological applications involve covalently linking immunomodulators like this compound or MDP to antigens to create constructs that can enhance the immune response. researchgate.netbeilstein-journals.orgnih.govfrontiersin.orgacs.org This approach is particularly relevant in vaccine development, where the goal is to elicit a potent and specific immune response against the incorporated antigen. nih.govnih.govnih.govacs.org

Various strategies have been explored for conjugating MDP and its analogs to antigens. One approach involves linking the carboxylic acid function of the isoglutamine (B555469) residue of MDP to either the N-terminal amine or a lysine residue (at the C-terminus or within the sequence) of the antigenic peptide. researchgate.netbeilstein-journals.org Another strategy utilizes a spacer molecule, such as a 3-azidopropanol spacer attached to the anomeric center of the muramic acid, which is then functionalized for conjugation to the antigen. researchgate.netbeilstein-journals.org

The choice of conjugation site and linker can influence the immunological activity of the resulting conjugate. Studies have investigated the impact of attaching the MDP moiety at different positions of the antigenic peptide and the use of various linker systems. researchgate.netbeilstein-journals.orgacs.org For instance, research has shown that covalently linking an MDP moiety to an antigenic peptide can stimulate the NOD2 receptor, and the site of attachment on the MDP molecule can be crucial for this activity. researchgate.netbeilstein-journals.orgnih.gov Conjugation does not appear to adversely affect the presentation of the incorporated antigen on MHC-I molecules. researchgate.netbeilstein-journals.orgnih.gov

Beyond direct peptide conjugation, MDP and its derivatives have been conjugated to other molecules, including anticancer drugs like Paclitaxel, demonstrating not only antitumor activity but also immunostimulatory effects. nih.govresearchgate.netresearchgate.netbeilstein-journals.orgnih.gov The incorporation of lipophilic moieties or the use of delivery systems like liposomes are also considered strategies to enhance the biological activities and improve the efficacy of MDP-based immunotherapies. researchgate.netacs.orgnih.govmdpi.comresearchgate.netnih.gov Conjugates combining ligands for multiple pattern recognition receptors, such as NOD2 and TLR2, attached to an antigenic peptide, have also been designed and synthesized to potentially improve the activation of antigen-specific T-cells and stimulate a pro-inflammatory and Th1-type response. acs.org

Molecular and Cellular Mechanisms of Action of Murabutide

Primary Receptor Recognition: Nucleotide-binding Oligomerization Domain 2 (NOD2) Agonism

NOD2 is a member of the NOD-like receptor (NLR) family, functioning as an intracellular sensor for bacterial peptidoglycan components invivogen.comibiantech.com. Murabutide, being a derivative of MDP, is recognized by NOD2, triggering downstream signaling events invivogen.comresearchgate.net. Studies using HEK-Blue™ NOD2 cells, which express human NOD2 and an NF-κB-inducible reporter, have confirmed this compound's potent agonistic activity on NOD2 invivogen.com. Conversely, this compound does not appear to signal through Toll-like receptor 2 (TLR2) or TLR4 invivogen.cominvivogen.com.

Ligand-Receptor Interaction Dynamics

NOD2 typically resides in an inactive state within the cytoplasm, with its leucine-rich repeats (LRRs) auto-inhibiting the NACHT domain nih.gov. Upon binding of an agonist like this compound, NOD2 undergoes conformational changes. This ligand-induced conformational shift is crucial for releasing the auto-inhibition and enabling downstream interactions nih.gov. This compound's recognition by NOD2 is stereospecific, similar to MDP, recognizing the L-D isomer structure invivogen.com.

Oligomerization of NOD2 upon this compound Binding

A critical step following this compound binding to NOD2 is the self-oligomerization of the NOD2 receptor invivogen.cominvivogen.cominvivogen.com. This oligomerization is mediated through homophilic CARD-CARD interactions, specifically involving the CARD domains located at the N-terminus of NOD2 invivogen.comibiantech.cominvivogen.com. The formation of these higher-order structures is essential for the recruitment of downstream signaling molecules and the initiation of the signaling cascade invivogen.comibiantech.cominvivogen.com.

Intracellular Signal Transduction Pathways

The oligomerization of NOD2 upon this compound binding leads to the activation of a key downstream kinase and subsequent activation of major signaling pathways, including NF-κB and MAPKs.

Role of RIP2 Kinase Activation

Following NOD2 oligomerization, the serine/threonine kinase Receptor-Interacting Protein 2 (RIP2, also known as RICK or CARDIAK) is recruited and activated invivogen.cominvivogen.comibiantech.cominvivogen.com. This recruitment occurs through CARD-CARD homophilic interactions between NOD2 and RIP2 invivogen.comibiantech.cominvivogen.com. RIP2 kinase activity is crucial for mediating downstream signaling events researchgate.net. Activated RIP2 undergoes poly-ubiquitination, which is a critical step for recruiting other signaling components invivogen.cominvivogen.com.

Activation of NF-κB Pathway

One of the primary outcomes of RIP2 activation is the initiation of the NF-κB signaling pathway invivogen.cominvivogen.comibiantech.cominvivogen.com. Activated RIP2 mediates the ubiquitination of NEMO (NF-κB essential modulator), also known as IKKγ, which is a regulatory subunit of the IKK complex invivogen.cominvivogen.cominvivogen.com. This ubiquitination leads to the activation of the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκB) nih.gov. Phosphorylation of IκB targets it for ubiquitination and proteasomal degradation, allowing NF-κB to translocate to the nucleus nih.gov. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines and other immune mediators invivogen.cominvivogen.comnih.govinvivogen.com. Studies have shown that this compound induces NF-κB activation in NOD2-expressing cells invivogen.cominvivogen.cominvivogen.com.

Involvement of MAPKs (e.g., ERK1/2) and CARD9

In addition to the NF-κB pathway, NOD2 activation by this compound also leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) invivogen.cominvivogen.comibiantech.cominvivogen.com. Poly-ubiquitinated RIP2 recruits TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), which is a key kinase involved in activating various MAPK pathways invivogen.cominvivogen.comnih.gov. This leads to the activation of MAPKs such as ERK1/2, JNK, and p38 researchgate.netibiantech.comnih.govnih.gov. The adaptor protein CARD9 has been implicated in the selective control of NOD2-dependent MAPK signaling, particularly p38 and JNK activation invivogen.cominvivogen.comibiantech.cominvivogen.comnih.govvt.edu. Activation of these MAPK pathways further contributes to the cellular response, including the production of cytokines and other inflammatory mediators invivogen.cominvivogen.comnih.govinvivogen.comnih.gov. Research has demonstrated that this compound triggers the phosphorylation of the three classes of MAPKs in immature dendritic cells nih.gov.

Here is a summary of the key molecular interactions and pathways:

| Component | Role in this compound Mechanism |

| This compound | NOD2 agonist |

| NOD2 | Cytosolic pattern recognition receptor, recognizes this compound |

| RIP2 | Kinase recruited by oligomerized NOD2, crucial for signaling |

| NEMO/IKKγ | Ubiquitinated by activated RIP2, part of IKK complex |

| IKK Complex | Activated by RIP2 signaling, phosphorylates IκB |

| IκB | Inhibitor of NF-κB, degraded upon phosphorylation |

| NF-κB | Transcription factor, translocates to nucleus to induce gene expression |

| TAK1 | Recruited by poly-ubiquitinated RIP2, activates MAPKs |

| MAPKs (ERK1/2, JNK, p38) | Activated by TAK1, contribute to inflammatory response |

| CARD9 | Adaptor protein involved in regulating NOD2-dependent MAPK signaling |

Distinction from Toll-like Receptor (TLR) Signaling (e.g., TLR2, TLR4)

While this compound is a derivative of bacterial peptidoglycan components, its signaling pathway is distinct from that of Toll-like Receptors (TLRs), such as TLR2 and TLR4, which are also involved in recognizing bacterial components. invivogen.comcapes.gov.br this compound primarily exerts its effects through the activation of NOD2, a cytosolic receptor. researchgate.netnih.govinvivogen.com Studies have reported that this compound does not transduce signals through TLR2 or TLR4. invivogen.comcapes.gov.br This presents a significant difference in the early cell activation process compared to agonists like lipopolysaccharide (LPS), which signal via TLR4. capes.gov.br Experiments using HEK-Blue™ cells designed to detect NF-κB activation downstream of specific receptors have shown that this compound activates NF-κB in NOD2-expressing cells but not in cells expressing TLR2 or TLR4. invivogen.com This distinction suggests that this compound engages a different set of signaling molecules and pathways compared to TLR2 and TLR4 agonists. capes.gov.br

Regulation of Gene Expression in Immune Cells

This compound stimulation leads to significant changes in the gene expression profiles of immune cells, particularly macrophages. researchgate.netfrontiersin.orgnih.gov This transcriptional response underlies many of its observed biological effects. researchgate.netnih.gov

Transcriptional Response in this compound-Stimulated Macrophages

Microarray analysis of human monocyte-derived macrophages (MDM) stimulated with this compound has revealed a reproducible pattern of gene regulation. nih.govnih.gov Following stimulation, there is enhanced expression of a notable number of genes and inhibition of others. nih.govnih.gov These regulated genes are involved in diverse cellular functions. nih.gov

Upregulation of Immune Mediators and Receptors

This compound stimulation of macrophages leads to the enhanced expression of genes encoding various immune mediators and their receptors. researchgate.netnih.gov For instance, transcripts for genes such as IL-1β and IL-8, which are known to be upregulated by this compound, show a strong increase in expression. nih.gov Other upregulated genes include those coding for cytokine receptors like IL-1RII. nih.gov This upregulation of immune mediators and receptors contributes to the immunomodulatory effects of this compound, influencing downstream immune responses. researchgate.netnih.gov

Modulation of Transcription Factors and Kinases

The transcriptional response in this compound-stimulated macrophages also involves the modulation of genes encoding transcription factors and kinases. researchgate.netnih.gov Studies have identified the upregulation of genes belonging to these families. nih.gov For example, this compound has been reported to induce the activation of the truncated C/EBPβ isoform. nih.gov Additionally, genes encoding kinases are among those whose expression is regulated. nih.gov While some kinases are upregulated, others, such as c-Jun N-terminal kinase (JNK), may show decreased expression. nih.gov The modulation of these regulatory proteins plays a crucial role in shaping the downstream cellular responses and gene expression patterns observed in this compound-treated macrophages. nih.gov

Effects on Ion Channels/Transporters and Metabolic Proteins

This compound stimulation also impacts the expression of genes related to ion channels/transporters and proteins involved in cell metabolic activity in macrophages. researchgate.netnih.gov Upregulation of genes coding for membraneous transporters, such as organic cation transporter (OCT)-1 and glucose transporter (GLUT)-1, has been observed following this compound treatment. nih.gov Conversely, the expression of certain genes encoding proteins involved in metabolic pathways may be decreased. nih.gov These changes suggest that this compound influences cellular transport mechanisms and metabolic processes within macrophages, contributing to their altered functional state. researchgate.netnih.gov

Differential Gene Expression in Lymphocytes

Beyond macrophages, this compound has also been shown to regulate gene expression in lymphocytes. nih.govresearchgate.net Studies using lymphocytes from HIV-infected patients have demonstrated that this compound treatment can downregulate the expression of certain host factors. nih.govresearchgate.net For example, the expression of c-myc, a host factor important for the nuclear transport of viral preintegration complexes in activated T-lymphocytes, was found to be downregulated in this compound-treated CD4+ cells. nih.gov Differential display analysis of this compound-treated lymphocytes has also led to the identification of regulated cellular genes, including the inhibition of a novel DExH RNA helicase named RH116, which is a key cofactor for viral replication at the transcriptional level. oup.com These findings indicate that this compound induces differential gene expression in lymphocytes, contributing to its broader immunomodulatory effects. nih.govresearchgate.netoup.com

Here is a table summarizing some of the regulated genes in this compound-stimulated macrophages based on research findings:

| Gene Category | Example Gene(s) | Regulation | Source(s) |

| Immune Mediators and Receptors | IL-1β, IL-8 | Upregulated | nih.gov |

| IL-1RII | Upregulated | nih.gov | |

| CXCR4 | Downregulated | nih.gov | |

| Transcription Factors and Kinases | C/EBPβ | Activated (truncated isoform) | nih.gov |

| c-Jun N-terminal kinase (JNK) | Downregulated | nih.gov | |

| Ion Channels and Transporters | OCT-1 | Upregulated | nih.gov |

| GLUT-1 | Upregulated | nih.gov | |

| Metabolic Proteins | (Specific examples not detailed in sources) | Regulated (both up and down) | researchgate.netnih.gov |

Identification and Role of RH116 (MDA-5) Downregulation

Research aimed at understanding the molecular mechanisms by which this compound exerts its effects, particularly its HIV-suppressive activity, led to the identification of a gene downregulated by this immunomodulator, named RH116. researchgate.netmicrobiologyresearch.orgnih.gov RH116 is an RNA helicase belonging to the DExH family and shares a high degree of similarity (99.9%) with MDA-5 (melanoma differentiation-associated gene 5), a recently described inducible RNA helicase. researchgate.netmicrobiologyresearch.orgnih.gov

Studies have shown that the endogenous expression of RH116 is significantly upregulated following HIV-1 infection. researchgate.netmicrobiologyresearch.org Overexpression of RH116 in HIV-1 infected cells resulted in a dramatic increase in viral replication, correlating with increased levels of unspliced and singly spliced viral mRNA transcripts. researchgate.netmicrobiologyresearch.org This suggests that RH116 plays a role in regulating HIV-1 replication. researchgate.netmicrobiologyresearch.org this compound was shown to inhibit the activity of RH116, thereby blocking its positive transcriptional activity for HIV-1 gene expression. researchgate.net This downregulation of RH116 by this compound appears to contribute to its HIV-suppressive effects. researchgate.netmicrobiologyresearch.orgresearchgate.net

Impact on Y-box protein 1 (YB-1) Signaling

While the provided search results highlight this compound's interaction with NOD2 and its effect on RH116/MDA-5, direct research specifically detailing the impact of this compound on Y-box protein 1 (YB-1) signaling is not explicitly present within the provided snippets. However, some research indicates that muramyl dipeptides, the parent structure of this compound, can target Y-box protein 1 (YB-1). researchgate.netscience.gov One study reported specific binding of glucosaminyl-MDP (GMDP), another muramyl peptide derivative, to recombinant YB-1 protein, leading to the upregulation of NF-κB2 gene expression. science.gov YB-1 is a multifunctional protein involved in various cellular processes, including transcription and translation, and its nuclear expression is associated with cell proliferation and multidrug resistance in various cancers. mdpi.comnih.govjcancer.org Further research is needed to fully elucidate the specific impact of this compound on YB-1 signaling pathways.

Cellular Targets and Modulatory Effects on Immune Cell Function

This compound interacts with and modulates the function of various immune cells, including those of both the innate and adaptive immune systems. researchgate.netasm.org Its primary target is the cytosolic receptor NOD2, which is present on antigen-presenting cells (APCs) and T cells. invivogen.comasm.orgplos.org

Macrophage Activation and Functional Regulation

Mononuclear phagocytes, including macrophages, are reported to be major targets for muramyl peptides like this compound. nih.gov this compound has been shown to regulate macrophage function and the release of monokines. nih.gov In vitro studies have demonstrated that this compound activates specific signaling pathways in macrophages. nih.gov The transcriptional response of this compound-stimulated macrophages reveals enhanced expression of genes encoding various proteins, including immune mediators, their receptors, transcription factors, kinases, ion channels/transporters, and proteins involved in cell metabolic activity, indicating a broad spectrum of biological effects. researchgate.netnih.gov

This compound stimulation of macrophages selectively activates extracellular signal-regulated kinases (Erk) 1 and 2, as well as C/EBPbeta and STAT1, in the absence of detectable JNK or p38 mitogen-activated kinase activation. capes.gov.br High C/EBPbeta and AP-1 activation, but weaker and transient NF-kappaB activation, were observed in MonoMac6 cells stimulated with this compound. capes.gov.br A truncated form of C/EBPbeta, known to repress HIV-1 transcription, was detected in this compound-treated THP-1 cells. capes.gov.br

This compound has also been shown to suppress HIV-1 replication in macrophages through a regulated expression of cellular factors necessary at diverse steps in the virus reproduction cycle. researchgate.netnih.gov

Dendritic Cell Activation and Maturation

This compound triggers the maturation and activation of monocyte-derived immature dendritic cells (iDCs). nih.govcapes.gov.brnih.gov Treatment with this compound induces immunophenotypic changes in iDCs, including the upregulation of surface expression of MHC class II molecules (human leucocyte antigen-DR), co-stimulatory molecules (CD80, CD86, and CD40), and the differentiation marker CD83. nih.govcapes.gov.brnih.gov Concurrently, it leads to the downregulation of the mannose receptor. nih.govcapes.gov.brnih.gov

These phenotypic changes are accompanied by alterations in their biological activity. nih.govcapes.gov.br this compound-treated DCs exhibit a decreased endocytic capacity but demonstrate enhanced stimulatory capacity for both allogeneic and autologous T cells. nih.govcapes.gov.brnih.gov Furthermore, this compound-stimulated iDCs show greater cytostatic activity toward the tumor cell line THP-1. nih.govcapes.gov.brnih.gov

Regarding cytokine release, this compound-stimulated iDCs transiently increase the release of macrophage inhibitory protein-1 beta, tumor necrosis factor-alpha, and interleukin-10, while the enhanced production of macrophage-colony stimulating factor is sustained. nih.govcapes.gov.brnih.gov this compound also triggers the phosphorylation of the three classes of mitogen-activated protein kinases in iDCs. nih.govcapes.gov.brnih.gov

Table 1 summarizes the observed phenotypic changes in iDCs upon this compound treatment:

| Surface Marker | Effect of this compound Treatment |

| Human Leucocyte Antigen-DR (MHC II) | Upregulation |

| CD80 | Upregulation |

| CD86 | Upregulation |

| CD40 | Upregulation |

| CD83 | Upregulation |

| Mannose Receptor | Downregulation |

| CD25 | Increase (Activation Marker) nih.gov |

Lymphocyte Activation (e.g., CD4+ T cells, B cells)

This compound interacts with cells of the adaptive immune system, including lymphocytes. researchgate.net It has been reported to selectively activate CD4 lymphocytes. frontiersin.orgfrontiersin.org This activation of CD4+ T cells can lead to the suppression of HIV replication in vitro. frontiersin.orgfrontiersin.orgnih.gov

In HIV-infected patients, this compound was found to activate HIV-1-infected APCs and CD4 cells, rendering them non-permissive to viral replication. oup.com This HIV-suppressive activity is not a direct effect on the virus but correlates with the regulated expression of cellular factors necessary for the virus life cycle. oup.com this compound-stimulated CD4+ lymphocytes have shown reduced expression of the virus co-receptors CD4 and CCR5 and secreted high levels of beta-chemokines. frontiersin.org

Studies combining this compound with cytokines have shown synergistic effects on lymphocyte proliferation and differentiation. frontiersin.org For instance, in combination with IL-2 or IL-4, this compound was found to induce the proliferation and differentiation of B-lymphocytes. frontiersin.org

Table 2 summarizes some observed effects of this compound on lymphocytes:

| Cell Type | Effect of this compound Treatment |

| CD4+ T cells | Selective activation frontiersin.orgfrontiersin.org |

| CD4+ T cells | Suppression of HIV replication frontiersin.orgfrontiersin.orgnih.gov |

| CD4+ T cells | Reduced expression of CD4 and CCR5 receptors frontiersin.org |

| CD4+ T cells | Secretion of high levels of beta-chemokines frontiersin.org |

| B cells | Proliferation and differentiation (in combination with IL-2/IL-4) frontiersin.org |

Immunomodulatory Activities in Preclinical Models

In Vitro Immunological Modulations

Cytokine and Chemokine Induction Profile

Murabutide influences the production of a range of cytokines and chemokines by immune cells in vitro. The specific profile of induced mediators can vary depending on the cell type and experimental conditions.

Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)

Studies in human whole blood have shown that this compound can induce an increase in the levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-1 beta (IL-1 beta), IL-6, and IL-8 after a few hours of exposure frontiersin.orgfrontiersin.org. In human monocyte-derived macrophages (MDM), this compound stimulation at 10 µg/ml for up to 24 hours led to the determination of TNF-α, IL-1β, IL-6, and IL-8 levels in the supernatants nih.gov. Gene expression analysis in MDM stimulated with this compound also showed up-regulation of genes coding for IL-1β and IL-8 nih.gov. In immature dendritic cells (iDCs), this compound treatment resulted in a transient increase in the release of tumor necrosis factor-α and macrophage inhibitory protein-1 beta (MIP-1β) nih.govcapes.gov.br.

However, some studies indicate that while this compound can induce these cytokines, it may do so with less intensity compared to other stimuli or in specific contexts. For instance, when human peripheral blood mononuclear cells (PBMCs) were stimulated in vitro with IL-2 and this compound, synergistic levels of IFN-gamma, IL-12, and colony-stimulating factors were observed, but no such synergistic effects were noted on the induction of most inflammatory cytokines, including IL-6, IL-8, and TNF-alpha nih.gov. Another study noted that this compound-stimulated MDMs released significantly less TNF-α and MIP-1β compared to this compound-treated DCs nih.gov. Mo-DC and mo-mac differentiated from monocytes exposed to this compound secreted lower amounts of TNF-α, IL-6, and IL-8 following stimulation pnas.org.

Here is a summary of observed effects on pro-inflammatory cytokines:

| Cytokine | Cell Type | Observed Effect | Source |

|---|---|---|---|

| IL-1β | Human whole blood | Increased levels | frontiersin.orgfrontiersin.org |

| IL-1β | Human monocyte-derived macrophages (MDM) | Increased protein levels, gene expression up-regulated | nih.gov |

| IL-6 | Human whole blood | Increased levels | frontiersin.orgfrontiersin.org |

| IL-6 | Human monocyte-derived macrophages (MDM) | Increased protein levels | nih.gov |

| IL-6 | Human PBMCs + IL-2 | No synergistic effect with IL-2 | nih.gov |

| IL-6 | Mo-DC and mo-mac (stimulated) | Secreted lower amounts | pnas.org |

| IL-8 | Human whole blood | Increased levels | frontiersin.orgfrontiersin.org |

| IL-8 | Human monocyte-derived macrophages (MDM) | Increased protein levels, gene expression up-regulated | nih.gov |

| IL-8 | Human PBMCs + IL-2 | No synergistic effect with IL-2 | nih.gov |

| IL-8 | Mo-DC and mo-mac (stimulated) | Secreted lower amounts | pnas.org |

| TNF-α | Human whole blood | Increased levels | frontiersin.orgfrontiersin.org |

| TNF-α | Human monocyte-derived macrophages (MDM) | Increased protein levels | nih.gov |

| TNF-α | Human PBMCs + IL-2 | No synergistic effect with IL-2 | nih.gov |

| TNF-α | Immature dendritic cells (iDCs) | Transient increase in release | nih.govcapes.gov.br |

| TNF-α | Mo-DC and mo-mac (stimulated) | Secreted lower amounts | pnas.org |

| MIP-1β | Human monocyte-derived macrophages (MDM) | Gene expression up-regulated | nih.gov |

| MIP-1β | Immature dendritic cells (iDCs) | Transient increase in release | nih.govcapes.gov.br |

Anti-inflammatory Cytokines (e.g., IL-1Ra)

This compound has also been shown to induce the production of anti-inflammatory mediators. In human whole blood, an increase in the level of the anti-inflammatory mediator IL-1Ra was recorded after 2 hours of exposure to this compound frontiersin.orgfrontiersin.org. IL-1Ra is a naturally occurring inflammatory inhibitor protein that competes with IL-1α and IL-1β for binding to IL-1 receptors, thereby blocking IL-1-induced inflammatory responses biolegend.comfrontiersin.orgnih.gov. In immature dendritic cells, a high secretion of IL-10, a cytokine with anti-inflammatory properties, was detected upon this compound stimulation nih.gov.

Here is a summary of observed effects on anti-inflammatory cytokines:

| Cytokine | Cell Type | Observed Effect | Source |

|---|---|---|---|

| IL-1Ra | Human whole blood | Increased levels | frontiersin.orgfrontiersin.org |

| IL-10 | Immature dendritic cells (iDCs) | High secretion | nih.gov |

T-helper 1 (Th1) Cytokines (e.g., IFN-γ, IL-12)

This compound can influence the production of cytokines associated with T-helper 1 (Th1) responses. When human PBMCs were stimulated in vitro with IL-2 and this compound, synergistic levels of induced mRNA accumulation and protein secretion for IFN-gamma and IL-12 were observed nih.gov. IL-12 is primarily produced by macrophages and dendritic cells and is essential for the development of Th1 cells and the promotion of IFN-γ secretion thno.orgmdpi.com. IFN-γ, in turn, plays a crucial role in cell-mediated immunity frontiersin.org.

Here is a summary of observed effects on Th1 cytokines:

| Cytokine | Cell Type | Observed Effect | Source |

|---|---|---|---|

| IFN-γ | Human PBMCs + IL-2 | Synergistic induction with IL-2 | nih.gov |

| IL-12 | Human PBMCs + IL-2 | Synergistic induction with IL-2 | nih.gov |

Colony-Stimulating Factors (CSFs)

This compound has been shown to induce the production of colony-stimulating factors (CSFs), which are important for hematopoiesis and the differentiation of myeloid cells. In human whole blood, the combination of interferon-alpha-2a and this compound induced a significant increase in the level of CSFs frontiersin.org. Similarly, human PBMCs stimulated in vitro with IL-2 and this compound showed synergistic levels of induced mRNA accumulation and protein secretion for colony-stimulating factors nih.gov. In immature dendritic cells, the enhanced production of macrophage-colony stimulating factor (M-CSF) was sustained over a 3-day period following this compound stimulation nih.govcapes.gov.br. Induction of CSF synthesis is known to activate leukopoiesis nih.gov.

Here is a summary of observed effects on Colony-Stimulating Factors:

| Cytokine | Cell Type | Observed Effect | Source |

|---|---|---|---|

| CSFs | Human whole blood + IFN-α-2a | Significant increase in levels | frontiersin.org |

| CSFs | Human PBMCs + IL-2 | Synergistic induction with IL-2 | nih.gov |

| M-CSF | Immature dendritic cells (iDCs) | Sustained enhanced production | nih.govcapes.gov.br |

Modulation of Antigen-Presenting Cell (APC) Function

This compound regulates the function of antigen-presenting cells, including macrophages and dendritic cells frontiersin.orgcapes.gov.brfrontiersin.org. These cells are critical for initiating adaptive immune responses.

In human monocyte-derived macrophages (MDM), this compound stimulation led to increased expression of genes encoding various proteins, including immune mediators, receptors, transcription factors, and kinases, reflecting a wide range of biological effects nih.govresearchgate.netfrontiersin.orgnih.gov. This compound has been shown to activate specific signaling pathways in macrophages, such as the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), C/EBPbeta, and STAT1, mediated through NOD2 and potentially involving CD14 but not TLR2 or TLR4 invivogen.cominvivogen.com. This compound-stimulated macrophages also expressed reduced amounts of receptors CD4 and CCR5 frontiersin.orgnih.gov.

This compound triggers the maturation and activation of human monocyte-derived immature dendritic cells (iDCs) nih.govcapes.gov.br. Upon treatment with this compound, iDCs exhibit immunophenotypic changes, including the up-regulation of surface expression of MHC class II molecules (HLA-DR), co-stimulatory molecules (CD80, CD86, CD40), and the differentiation marker CD83 nih.govcapes.gov.br. Concurrently, the expression of the mannose receptor is down-regulated nih.govcapes.gov.br. These phenotypic changes are accompanied by alterations in their biological activity. This compound-treated DCs show a decreased endocytic capacity but an enhanced stimulatory capacity for both allogeneic and autologous T cells nih.govcapes.gov.br. This compound also triggers the phosphorylation of the three classes of mitogen-activated protein kinases (MAPKs) in iDCs nih.govcapes.gov.br.

This compound's ability to regulate APC function and induce cytokine/chemokine production contributes to its potential as an immunomodulator, influencing both innate and adaptive immunity researchgate.net.

Enhanced Maturation and Antigen Presentation

Studies have shown that this compound triggers the maturation and activation of monocyte-derived immature dendritic cells (iDCs). This maturation is characterized by immunophenotypic changes, including the upregulation of surface markers essential for antigen presentation and T-cell activation. Upon treatment with this compound, iDCs upregulate the expression of MHC class II molecules, such as human leukocyte antigen-DR (HLA-DR) nih.govnih.govaai.orgcapes.gov.br. Concurrently, there is a downregulation of the mannose receptor, which is involved in antigen capture by immature DCs nih.govnih.govcapes.gov.br. These phenotypic shifts are indicative of DCs transitioning from an antigen-capturing state to an immunostimulatory state capable of activating T lymphocytes nih.gov.

Data from in vitro studies on human monocyte-derived iDCs treated with this compound illustrate these changes:

| Surface Marker | Expression Change upon this compound Treatment |

| HLA-DR (MHC Class II) | Upregulated |

| Mannose Receptor | Downregulated |

| CD80 | Upregulated |

| CD86 | Upregulated |

| CD40 | Upregulated |

| CD83 | Upregulated |

These changes in surface molecule expression are accompanied by alterations in biological activity, including a decreased endocytic capacity but enhanced stimulatory capacity for both allogeneic and autologous T cells nih.govcapes.gov.br.

Upregulation of Costimulatory Molecules

This compound treatment of iDCs leads to the upregulation of crucial costimulatory molecules, including CD80, CD86, and CD40 nih.govnih.govaai.orgcapes.gov.br. These molecules provide the necessary secondary signals for effective T-cell activation aai.org. The increased expression of these costimulatory markers further contributes to the enhanced T-cell stimulatory capacity observed in this compound-treated DCs nih.govcapes.gov.br.

The upregulation of costimulatory molecules by this compound is a key aspect of its ability to enhance the immunogenicity of coadministered antigens asm.orgplos.org.

Effects on B-Lymphocyte Proliferation and Differentiation

Research indicates that this compound can influence B-lymphocyte activity. Studies involving the action of this compound in combination with cytokines have shown that when combined with IL-2 or IL-4, this compound can induce the proliferation and differentiation of B-lymphocytes frontiersin.orgfrontiersin.org. Furthermore, this compound has been shown to enhance specific antibody responses to various antigens asm.org. In studies with hepatitis B surface antigens (HBsAgs), this compound enhanced antibody responses, and a synergistic enhancement was observed when administered with alum asm.org. This suggests a role for this compound in promoting humoral immunity.

In Vivo Immunological Responses in Animal Models

In animal models, this compound has demonstrated the capacity to enhance the host's non-specific resistance and influence immune responses against infections and tumors researchgate.netnih.gov.

Enhancement of Non-Specific Host Resistance

This compound contributes to the enhancement of non-specific host resistance, a critical component of innate immunity that provides a first line of defense against a broad range of pathogens and abnormal cells researchgate.netnih.govoup.comnih.gov.

Against Microbial Infections (Bacterial, Viral, Parasitic)

This compound is known to enhance the host's non-specific resistance against bacterial and viral infections researchgate.netnih.govoup.comnih.govasm.orgsemanticscholar.orgnih.govnih.gov. Muramyl peptides, including this compound, are recognized by intracellular receptors like NOD2, which plays a critical role in the host response to pathogens, particularly at mucosal surfaces plos.orgnih.gov. This recognition triggers signaling pathways that contribute to anti-infectious defense processes, including phagocytosis, cellular and humoral immunity nih.gov. In models of HIV-1 infection, this compound has been shown to suppress viral replication in acutely infected monocyte-derived macrophages and dendritic cells nih.govasm.orgnih.gov. This suppression involves mechanisms targeting proviral DNA integration and viral mRNA transcription asm.org.

NOD2 activation by muramyl peptides is considered a requirement for adaptive immunity to bacterial, viral, and parasitic infections, contributing to the formation of trained immunity nih.gov.

Against Tumors (Non-Specific Resistance)

In addition to its effects against microbial infections, this compound has also been shown to exhibit non-specific resistance against tumors in preclinical models researchgate.netnih.govfrontiersin.orgfrontiersin.org. This non-specific anti-tumor effect is likely mediated through the activation of innate immune cells, such as macrophages, which can exert cytostatic or cytotoxic activity against tumor cells nih.govcapes.gov.br. This compound's ability to induce the production of cytokines and chemokines implicated in enhancing the immune response and hematopoiesis may also contribute to this anti-tumor activity researchgate.netnih.govfrontiersin.org. While the precise mechanisms are still under investigation, the activation of NOD2 and subsequent downstream signaling pathways in immune cells are believed to play a role in orchestrating these anti-tumor effects invivogen.com.

Adjuvant Activity in Vaccine Contexts

This compound has demonstrated significant potential as an adjuvant in various vaccine formulations in preclinical models, enhancing both humoral and cell-mediated immune responses.

Potentiation of Humoral Immune Responses (e.g., IgG, IgA production)

This compound has been shown to enhance antigen-specific antibody production, including IgG and IgA, when co-administered with vaccines. Studies involving intranasal vaccination with Norwalk virus (NV) virus-like particles (VLPs) in mice showed that this compound enhanced NV VLP-specific IgG systemically and IgA production at distal mucosal sites. A dose-escalation study identified 100 µg as an optimal dosage in mice for inducing robust VLP-specific IgG, IgG1, IgG2a, and IgA production in serum and IgA production at distal mucosal sites. Intranasal vaccination with VLP and this compound resulted in similar or superior mucosal immune responses compared to other adjuvants like cholera toxin (CT) or gardiquimod (B607600) (GARD), and stimulated equivalent systemic VLP-specific antibodies compared to parenteral delivery with alum nih.gov.

In a study using hepatitis B surface antigen (HBsAg), this compound enhanced antibody responses against natural HBsAg, with the persistence of high antibody titers comparable to the alum-treated group. A synergistic enhancement of the antibody response was observed when this compound was administered together with alum. This compound also produced high levels of total antibodies when administered with natural HBsAg, but lower titers of specific immunoglobulin E compared to alum alone nih.gov.

A study using ovalbumin (OVA) as a model antigen formulated with a this compound-based vaccine delivery system triggered a significant increase in OVA-specific IgG antibody titers in mice following subcutaneous delivery mdpi.com.

Data on Humoral Immune Responses:

| Antigen (Preclinical Model) | Adjuvant(s) | Route of Administration | Key Humoral Response Findings | Citation |

| Norwalk Virus VLPs (mice) | This compound | Intranasal | Enhanced systemic IgG and mucosal IgA; dose-dependent increase in serum IgG, IgG1, IgG2a, and IgA. Optimal dose 100 µg. | nih.gov |

| Hepatitis B Surface Antigen | This compound | Not specified | Enhanced antibody responses; persistence of high titers comparable to alum. | nih.gov |

| Hepatitis B Surface Antigen | This compound + Alum | Not specified | Synergistic enhancement of antibody response; lower specific IgE compared to alum alone. | nih.gov |

| Ovalbumin (mice) | This compound-based delivery system | Subcutaneous | 32-fold increase in OVA-specific IgG antibody titers. | mdpi.com |

| Recombinant Protective Antigen (Anthrax) (mice) | Advax + this compound | Subcutaneous | ~4-fold higher anti-PA IgG titers by day 2 post-challenge compared to PA with Alhydrogel, indicating accelerated anamnestic response. | nih.govnih.gov |

Induction of Cell-Mediated Immune Responses (e.g., T-cell activation)

This compound contributes to the induction of cell-mediated immune responses, including the activation of T cells. This compound interacts with cells of both the innate and adaptive immune systems, exerting its effect through the activation of NOD2 researchgate.net. Activation of NOD2, which is present on APCs and T lymphocytes, enhances adaptive immune responses asm.org.

Studies have shown that this compound triggers the maturation and activation of monocyte-derived immature dendritic cells (iDCs). Upon treatment, iDCs upregulate the surface expression of MHC class II molecules (HLA-DR), co-stimulatory molecules (CD80, CD86, CD40), and the differentiation marker CD83, while downregulating the mannose receptor. These phenotypic changes correlate with enhanced stimulatory capacity for both allogeneic and autologous T cells nih.govcapes.gov.br.

In the context of vaccination, this compound's ability to activate DCs is crucial for priming T-cell responses. A study using a this compound-based vaccine delivery system with OVA antigen showed upregulation of interleukins (IL) such as IL-2 and IL-12, and interferons (IFN)-γ, indicating a Th1 immune response in mice mdpi.com. Th1 cells are known to stimulate cellular immune responses mdpi.com.

While a study in HIV-infected patients receiving tetanus toxoid vaccine did not show a difference in anti-tetanus antibody titers between groups that received this compound immunotherapy or not, prior immunotherapy with this compound resulted in a higher capacity to mount lymphoproliferative responses (LPRs) against the tetanus antigen, suggesting an effect on cell-mediated immunity oup.com.

Mucosal Adjuvancy for Virus-Like Particle (VLP) Vaccines (e.g., Norovirus)

This compound has demonstrated efficacy as a mucosal adjuvant, particularly for VLP-based vaccines administered intranasally. Research with Norwalk virus (NV) VLPs in mice showed that intranasal co-delivery with this compound enhanced both systemic and mucosal immune responses plos.orgnih.gov. This included increased NV VLP-specific IgG systemically and IgA at distal mucosal sites nih.gov. The study highlighted this compound's potential as a potent mucosal adjuvant for inducing robust and durable antibody responses to non-replicating subunit vaccines nih.gov. Intranasal vaccination with VLP and this compound elicited antigen-specific systemic and mucosal immune responses comparable to or exceeding those produced by other mucosal adjuvants like cholera toxin (CT) or the TLR7 agonist GARD nih.govresearchgate.net.

Data on Mucosal Immune Responses to NV VLPs with this compound:

| Adjuvant | Route of Administration | Serum IgG | Serum IgA | Vaginal IgA | Uterine IgA | Salivary IgA | Citation |

| This compound | Intranasal | Elevated | Elevated | Elevated | Elevated | Elevated | nih.govresearchgate.net |

| VLP alone | Intranasal | Low | Low | Low | Low | Low | nih.govresearchgate.net |

| Alum + VLP | Parenteral | Elevated | Lower | Not measured | Not measured | Not measured | nih.gov |

| CT + VLP | Intranasal | Elevated | Elevated | Elevated | Elevated | Elevated | nih.govresearchgate.net |

Combined Adjuvant Effects with Other Immunopotentiators (e.g., Advax)

This compound can exhibit additive or synergistic adjuvant effects when combined with other immunopotentiators. A study investigating a recombinant protective antigen (PA) vaccine against anthrax in a murine model evaluated the adjuvanticity of this compound and Advax, an adjuvant derived from delta inulin (B196767) mdpi.comnih.govnih.gov. While this compound had a weaker adjuvant effect than Advax when used alone, the combination of this compound and Advax showed an additive effect on immunogenicity and protection nih.govnih.govasm.org. This combination induced a robust and long-lasting B-cell memory response, providing complete protection after just two doses in a murine pulmonary anthrax infection model nih.govnih.gov. The combined adjuvant led to accelerated kinetics of the anamnestic IgG response to Bacillus anthracis, with approximately 4-fold higher anti-PA IgG titers by day 2 post-challenge compared to PA with Alhydrogel nih.govnih.gov.

Data on Combined Adjuvant Effects (Advax + this compound) on Anti-PA IgG Titers:

| Vaccine Formulation | Anti-PA IgG Titers (Day 2 Post-challenge) | Citation |

| PA with Alhydrogel | Baseline | nih.govnih.gov |

| PA with Advax + this compound | ~4-fold higher than Alhydrogel | nih.govnih.gov |

This compound has also been shown to synergize with cytokines such as interferon-alpha-2a, leading to a significant increase in the level of colony-stimulating factors (CSF) and IL-6 in the blood, potentially allowing for decreased effective doses of recombinant cytokines nih.govfrontiersin.orgfrontiersin.org.

Impact on Hematopoiesis

Muramyl peptides, including this compound, are known to participate in the process of hematopoiesis. nih.govfrontiersin.org

Stimulation of Colony-Stimulating Factor Production

This compound has been shown to stimulate the production of colony-stimulating factors (CSFs). CSFs are crucial for the growth and differentiation of hematopoietic progenitor cells. Studies have indicated that this compound can induce the production of macrophage-colony stimulating factor (M-CSF) nih.govcapes.gov.br. Furthermore, the combination of interferon-alpha-2a and this compound has been shown to induce a significant increase in the level of CSF in the blood nih.govfrontiersin.orgfrontiersin.org. This stimulation of CSF production is considered a basis for the potential use of muramyl peptides in the treatment of certain conditions, including oncological diseases nih.govfrontiersin.org.

Data on Cytokine/CSF Production Stimulated by this compound:

| Stimulating Agent(s) | Cell Type / Model | Key Findings | Citation |

| This compound | Human monocyte-derived iDCs | Sustained enhanced production of macrophage-colony stimulating factor (M-CSF). | nih.govcapes.gov.br |

| This compound + Interferon-alpha-2a | In vivo (likely human) | Significant increase in the level of CSF and IL-6 in the blood. | nih.govfrontiersin.orgfrontiersin.org |

Modulation of Leukocyte Counts (e.g., Neutrophils)

While information specifically detailing this compound's isolated effect on neutrophil counts in preclinical models is limited in the provided search results, related muramyl peptides like MDP have been shown to influence neutrophil populations. Studies with MDP in mice demonstrated an increase in the number, viability, and phagocytic activity of polymorphonuclear leukocytes (PMNs, which include neutrophils) at the site of a local bacterial infection, leading to improved local control of the infection. nih.gov Although this compound is a derivative designed to be less toxic than MDP, its mechanism of action through NOD2 activation, similar to MDP, suggests a potential for modulating leukocyte, including neutrophil, activity. One study noted that in healthy men, subcutaneous injection of this compound led to a significant increase in neutrophil levels within 6-8 hours, which returned to normal after 24 hours. nih.gov

Preclinical Studies on Disease Models

This compound has been explored in preclinical disease models, particularly concerning its effects on viral infections. Its capacity to enhance nonspecific resistance against viral infections and target cells of the reticuloendothelial system has been a focus of research. nih.gov

HIV-1 Replication Suppression in Macrophages and Dendritic Cells

Preclinical studies have demonstrated that this compound can significantly suppress HIV-1 replication in acutely infected monocyte-derived macrophages (MDMs) and dendritic cells (MDDCs). nih.govcapes.gov.brnih.gov This suppressive activity was observed consistently in this compound-treated cultures of both cell types. nih.govcapes.gov.br The effect was not attributed to a direct impact on the virus itself or on the process of virus entry into the cells. nih.govcapes.gov.brfrontiersin.org

This compound's inhibitory effect on HIV-1 replication in macrophages and dendritic cells involves interference with key steps in the viral life cycle after entry. Studies indicate a dramatic reduction in nuclear viral two-long terminal repeat (2-LTR) circular forms and viral mRNA transcripts in treated MDMs and MDDCs. nih.govcapes.gov.brnih.govresearchgate.net This suggests that this compound targets proviral DNA integration and/or viral transcription. nih.govresearchgate.net Further analysis revealed a significant inhibition of the transport of viral pre-integration complexes to the nucleus and subsequent virus integration. researchgate.netoup.com Additionally, this compound treatment led to a substantial reduction in both unspliced and singly spliced HIV-1 mRNA levels. nih.govresearchgate.net

Data from studies on HIV-1-infected MDMs treated with this compound illustrate the impact on viral mRNA and proviral DNA levels:

| Viral Marker | Untreated MDMs | This compound-Treated MDMs (10 µg/ml) | Percentage Inhibition |

| Unspliced HIV-1 mRNA | 100% | ~2% | ~98% |

| Singly Spliced HIV-1 mRNA | 100% | ~15-37% | 63-85% |

| Proviral DNA (22h post-infection) | 100% | ~10-13% | 87-90% |

| Viral 2-LTR DNA circle form (24h post-infection) | 100% | <8% | >92% |

| Integrated Provirus (48h post-infection) | 100% | <13% | >87% |

These effects were not mediated by inhibiting cellular DNA synthesis or by activating p38 mitogen-activated protein kinase. nih.govcapes.gov.brnih.govfrontiersin.org

The HIV-suppressive activity of this compound is correlated with the regulated expression of cellular factors necessary for different steps in the virus replication cycle. nih.govoup.comoup.comresearchgate.net Differential display analysis on HIV-1-infected macrophages treated with this compound identified both up-regulated and down-regulated genes encoding proteins involved in various cellular functions, including DNA binding and regulation of transcription. nih.gov Notably, the octamer binding factor 1 (Oct-1), a transcription factor with known activity in inhibiting virus transcription, was found to be up-regulated by this compound in macrophages, with enhanced protein expression and DNA-binding activity. nih.gov In lymphocytes, this compound was shown to down-regulate the expression of c-Myc mRNA, a proto-oncogene reported to be necessary for efficient HIV-1 DNA nuclear import in activated T cells, suggesting potential interference with the nuclear transport of viral preintegration complexes. asm.orgnih.gov Furthermore, in lymphocytes, this compound treatment led to the identification of a novel DExH RNA helicase, RH116, which was inhibited by the immunomodulator and identified as a key cofactor driving viral replication at the transcriptional level. oup.comoup.com

This compound-stimulated cells have been observed to express reduced levels of the virus receptors CD4 and CCR5. nih.govnih.govnih.govfrontiersin.orgi-base.infomedchemexpress.com While this reduction in receptor expression was noted, studies suggest it is unlikely to be the primary mechanism responsible for the dramatic HIV-suppressive activity of this compound. nih.govnih.govfrontiersin.org

This compound treatment also leads to the secretion of high levels of beta-chemokines, such as MIP-1α, MIP-1β, and RANTES, which are known to have HIV-suppressive properties. nih.govnih.govnih.govfrontiersin.orgi-base.infomedchemexpress.comoup.com However, neutralization of these released chemokines did not abolish or significantly alter the HIV-1 suppressive activity of this compound in treated cell cultures. nih.govnih.govnih.govfrontiersin.orgi-base.infooup.com This indicates that while this compound induces beta-chemokine release, this mechanism is not solely responsible for its potent antiviral effect, and other cellular pathways targeted by this compound play a more crucial role in the observed HIV-1 suppression. nih.govnih.govoup.com

This compound is a synthetic immunomodulator derived from muramyl dipeptide (MDP), which is a minimal bioactive component of bacterial cell wall peptidoglycan. Unlike its parent molecule, MDP, this compound is noted for being apyrogenic while retaining significant immunomodulatory properties nih.govplos.orgnih.gov. It interacts with cells of the innate and adaptive immune system, enhancing resistance against microbial infections and exhibiting non-specific resistance against tumors frontiersin.orgfrontiersin.orgnih.gov. This compound exerts its effects primarily through the activation of the NOD2 receptor, an intracellular pattern recognition receptor plos.orgnih.govfrontiersin.org.

This compound has demonstrated a range of immunomodulatory activities in preclinical settings. It has been shown to enhance host resistance to bacterial and viral infections and induce cytokines and chemokines involved in augmenting the immune response and hematopoiesis frontiersin.orgnih.gov. Studies have also indicated that this compound can regulate macrophage function and the release of monokines nih.gov.

Anti-tumor Activity in Synergistic Combinations

Preclinical research has explored the potential of this compound in cancer therapy, particularly in combination with cytokines, to enhance anti-tumor effects and potentially reduce the required therapeutic doses of the cytokines frontiersin.orgnih.gov.

Studies have investigated the synergistic effects of this compound in combination with Interleukin-2 (IL-2), a cytokine known for its role in stimulating lymphocyte proliferation and differentiation, including that of B-lymphocytes frontiersin.orgnih.gov. In vitro experiments using human peripheral blood mononuclear cells (PBMCs) stimulated with both IL-2 and this compound demonstrated synergistic increases in the accumulation of mRNA and protein secretion for certain cytokines, such as interferon-gamma (IFN-γ), IL-12, and colony-stimulating factors (CSFs) nih.gov. However, this synergistic effect was not observed for the induction of most inflammatory cytokines, including IL-6, IL-8, and tumor necrosis factor alpha (TNF-α) nih.gov.

This compound has also been shown to synergize with Interferon-alpha (IFN-α), a type I interferon with antiviral and anti-inflammatory properties, in enhancing anti-tumor activity nih.govresearchgate.netnih.gov. This potentiation has been observed in vivo, where the combination of this compound and type I IFN exhibited synergistic anti-tumor effects researchgate.netnih.gov.

Preclinical studies utilizing murine sarcoma models, such as the Meth-A sarcoma model, have provided evidence of the synergistic anti-tumor activity of this compound in combination with cytokines. In one study, the combined administration of this compound with IL-2 into Meth-A sarcoma-bearing mice resulted in significant tumor inhibition and complete tumor regression in a substantial percentage of the treated mice nih.gov. Treatment with either this compound or IL-2 alone under the same conditions showed little to no anti-tumor effect nih.gov.

Similarly, in MethA sarcoma-bearing mice, the combination of this compound with type I IFN demonstrated synergistic anti-tumor activity, leading to significant regression of tumors and a notable percentage of tumor-free mice researchgate.netnih.gov.

The exact mechanisms by which this compound potentiates the anti-tumor activity of IL-2 and IFN-α are not fully elucidated in all studies, but the induction of Th1 cytokines like IL-12 and IFN-γ is suggested to play a role, as is the potential stimulation of effector mechanisms such as the activation of NK cell killing activities nih.gov.

Here is a summary of preclinical findings on the synergistic anti-tumor activity of this compound:

| Combination Therapy | Preclinical Model | Key Finding | Source |

| This compound + IL-2 | Murine Meth-A Sarcoma | Significant tumor inhibition and complete regression in nearly 70% of mice. | nih.gov |

| This compound + Type I IFN | Murine MethA Sarcoma | Synergistic anti-tumor activity, significant regression, almost 50% tumor-free mice. | researchgate.netnih.gov |

| This compound + IL-2 (in vitro) | Human PBMC | Synergistic induction of IFN-γ, IL-12, and CSFs. | nih.gov |

Analytical Methodologies for Murabutide Research

Quantification and Purity Assessment Techniques

The accurate quantification and determination of purity are critical aspects of the analytical workflow for murabutide. High-performance capillary electrophoresis and spectrophotometric detection are two prominent techniques utilized for these purposes.

High-Performance Capillary Electrophoresis (HPCE)

High-performance capillary electrophoresis (HPCE) is a powerful analytical technique for the separation of charged molecules like this compound, a synthetic glycopeptide. tandfonline.com This method separates analytes based on their charge densities, offering a high degree of automation and requiring only picogram quantities of the sample. tandfonline.com

The development of a standardized HPCE analytical technique for this compound has been successfully achieved. tandfonline.com Validation of the assay technique is a critical step to ensure the reliability of the results. This involves assessing several key parameters, including the limit of detection, linearity, and reproducibility. tandfonline.comtandfonline.com

A standard curve for this compound analysis by HPCE demonstrated good linearity, with a correlation coefficient () of 0.99. tandfonline.com The limit of detection for the assay was established at 5 µg/ml. tandfonline.com Reproducibility was assessed through intra- and inter-day variability studies, with coefficient of variance values being less than 6% for standard samples of 20 and 70 µg/ml. tandfonline.com These validation parameters confirm that the analysis of this compound can be performed with acceptable precision and accuracy using HPCE. tandfonline.com

Table 1: HPCE Method Validation Parameters for this compound

| Parameter | Result |

|---|---|

| Linearity (r²) | 0.99 tandfonline.com |

| Limit of Detection (LOD) | 5 µg/ml tandfonline.com |

| Intra-day Coefficient of Variance | < 6% tandfonline.com |

| Inter-day Coefficient of Variance | < 6% tandfonline.com |

The running buffer's composition, particularly its pH and concentration, significantly influences the separation efficiency in HPCE. The charge density of a molecule is dependent on the pH of its environment within the capillary. tandfonline.com Preliminary studies indicated that under acidic pH conditions, this compound interacted with the silica (B1680970) surface of the capillary and did not elute. tandfonline.com

The optimization of the running buffer for this compound analysis led to the use of a borate (B1201080) buffer at pH 8.0. tandfonline.com The concentration of this running buffer was also a key factor investigated. It was observed that increasing the concentration of the borate buffer led to an increase in the peak migration time and a significant improvement in peak sharpness. tandfonline.comtandfonline.com A 300 mM borate buffer at pH 8.0 was used to obtain the standard curve for this compound. tandfonline.com

Spectrophotometric Detection (e.g., UV detection)

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantification of pharmaceutical compounds due to their simplicity, cost-effectiveness, and non-destructive nature. ijrpc.com These methods are based on the principle of measuring the absorption of monochromatic light by a substance in solution. ijrpc.comnih.gov

In the context of HPCE analysis of this compound, UV detection is employed to monitor the analyte concentration as it elutes from the capillary. tandfonline.com The development and validation of a UV-spectrophotometric method typically involve determining the wavelength of maximum absorbance (λmax) and validating parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines. ijper.orgsciresjournals.com While specific UV spectrophotometric methods dedicated solely to this compound are not detailed in the provided search results, the principles of this detection method are fundamental to its quantification in HPCE systems. tandfonline.com

Techniques for Studying Cellular Interactions

Understanding how this compound interacts with cells is crucial for elucidating its mechanism of action as an immunomodulator. Flow cytometry is a powerful tool for investigating these interactions at the single-cell level.

Flow Cytometry for Cell Surface Receptor Expression

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. It is particularly valuable for assessing the expression of cell surface markers. researchgate.net In the context of this compound research, flow cytometry can be used to evaluate the expression of surface glycoproteins, such as Intercellular Adhesion Molecule 1 (ICAM-1), on immune cells like THP-1 macrophages after stimulation with this compound. lakeheadu.ca The mean fluorescence intensity (MFI) readings from flow cytometry provide a quantitative measure of the expression of these surface molecules. lakeheadu.ca

Studies have utilized flow cytometry to compare the MFI of ICAM-1 on differentiated THP-1 cells stimulated with various muramyl dipeptide (MDP) analogues, including the well-known NOD2 agonist this compound. lakeheadu.ca This allows for the evaluation of the biological properties of these compounds as potential immunostimulatory or immunomodulatory agents. lakeheadu.ca For instance, the MFI for certain novel MDP analogues was found to be relatively low compared to the MFI of this compound, indicating differences in their ability to stimulate the expression of this particular cell surface receptor. lakeheadu.ca

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Muramyl dipeptide (MDP) |

ELISA for Cytokine/Chemokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized immunodetection technique for quantifying the concentration of specific proteins, such as cytokines and chemokines, in biological samples. In this compound research, ELISA has been instrumental in characterizing the compound's immunomodulatory effects by measuring its impact on the production of these signaling molecules in various cell types.

Studies using human whole blood have demonstrated that this compound induces the release of several key cytokines. Within two hours of stimulation, an increase in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and the chemokine Interleukin-8 (IL-8) has been recorded. researchgate.netresearchgate.net Concurrently, the production of the anti-inflammatory mediator IL-1 Receptor Antagonist (IL-1Ra) is also elevated. researchgate.netresearchgate.net In clinical trials involving healthy male subjects, enzyme immunoassays detected increased serum levels of IL-6 and Granulocyte Colony-Stimulating Factor (G-CSF) 6-8 hours after subcutaneous injection of this compound. researchgate.net The table below summarizes the cytokines and chemokines that have been shown to be induced by this compound, as measured by ELISA.

RT-PCR and Microarray Analysis for Gene Expression Profiling

To understand the molecular mechanisms underlying this compound's immunomodulatory activity, researchers employ Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and microarray analysis to profile changes in gene expression. These techniques provide a broad overview of the cellular response to this compound at the transcriptional level.

Oligonucleotide microarray analysis has been performed on macrophage-differentiated monocytes (MDM) treated with this compound to identify changes in gene expression. nih.gov This comprehensive approach allows for the simultaneous analysis of thousands of genes. In one such study, this compound treatment reproducibly led to the enhanced expression of 40 genes and the inhibition of 16 others. nih.gov These regulated genes belong to various functional families, including immune mediators, transcription factors, kinases, and metabolic proteins. nih.gov Notably, genes encoding for Macrophage Inflammatory Protein-1 beta (MIP-1β) and IL-8 showed a significant increase in expression. nih.gov Conversely, the expression of the chemokine receptor CXCR4 was down-regulated. nih.gov

RT-PCR is often used to validate microarray findings and to quantify the expression of specific genes of interest. For instance, RT-PCR analysis has been used to assess the expression of genes involved in the NOD2 signaling pathway, such as NF-κB, RIP2, and NOD2 itself, in response to muramyl dipeptide and its derivatives. mdpi.com

The following table details some of the genes identified as being regulated by this compound through microarray analysis.

PCR Analysis for Viral DNA and mRNA Quantification in Infection Models

Polymerase Chain Reaction (PCR) is a fundamental technique for amplifying and quantifying nucleic acid sequences. In infection models, quantitative PCR (qPCR) is employed to measure viral load by quantifying viral DNA or messenger RNA (mRNA). This methodology has been crucial in evaluating the antiviral properties of this compound, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).

Studies have shown that this compound can inhibit HIV-1 replication in acutely infected monocyte-derived macrophages (MDMs) and dendritic cells. nih.gov PCR analysis has been instrumental in dissecting the mechanism of this inhibition. While this compound does not significantly affect the early stages of reverse transcription, it dramatically reduces the levels of the viral 2-LTR DNA circle form. nih.gov The 2-LTR circles are a marker for the nuclear import of viral preintegration complexes, indicating that this compound interferes with a step prior to the integration of the viral DNA into the host genome. nih.govnih.gov

Furthermore, in HIV-1-infected hu-PBL-SCID mice, treatment with this compound has been shown to suppress plasma viral loads and viral DNA levels in peritoneal cells. researchgate.net The quantification of the HIV-1 gag gene by PCR in total DNA extracted from these cells provides a direct measure of the proviral DNA content, demonstrating the in vivo efficacy of the compound. researchgate.net Additionally, a significant reduction in viral mRNA transcripts has been observed in this compound-treated MDMs, indicating that the compound also affects viral gene expression post-integration. researchgate.net